

# (5-Chloropyrazin-2-yl)methanol molecular weight and formula

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## Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

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An In-Depth Technical Guide to **(5-Chloropyrazin-2-yl)methanol** for Advanced Research & Development

## Executive Summary

**(5-Chloropyrazin-2-yl)methanol** is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the pyrazine core and strategic chloro-substitution, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol with mechanistic insights, characterization data, and a discussion of its application in the synthesis of high-value pharmaceutical intermediates. The protocols and data presented herein are designed to be self-validating, providing researchers and drug development professionals with a reliable foundation for their work.

## Core Physicochemical Properties and Identification

**(5-Chloropyrazin-2-yl)methanol** is an off-white to light yellow solid at room temperature.<sup>[1]</sup> Its fundamental role as a pharmaceutical intermediate necessitates a clear understanding of its core properties, which are summarized below.<sup>[2][3]</sup>

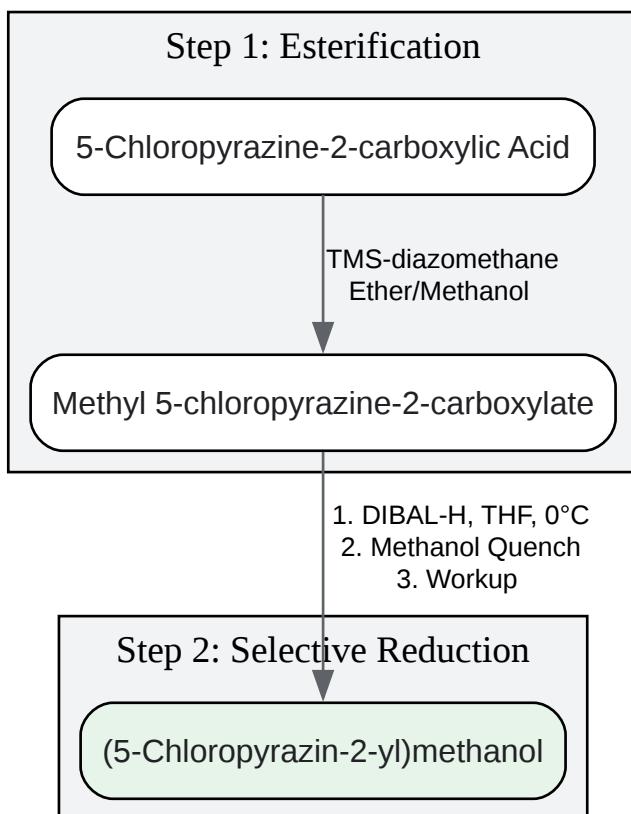
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[2][4][5][6][7][8]
Molecular Weight	144.56 g/mol	[2][4][5]
Exact Mass	144.0090405 Da	[4]
CAS Number	72788-94-4	[4][5][6]
IUPAC Name	(5-chloropyrazin-2-yl)methanol	[4][8]
Melting Point	62-63 °C	[1][5]
Boiling Point	255.7 °C (at 760 mmHg)	[1][5][6]
Density	~1.422 g/cm <sup>3</sup>	[1][5][6]
Appearance	Off-white to light yellow solid	[1]
Common Synonyms	2-Chloro-5-(hydroxymethyl)pyrazine; 5-Chloro-2-pyrazinemethanol	[4][5][6]

## Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of **(5-Chloropyrazin-2-yl)methanol** involves the selective reduction of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate. This pathway is favored for its high yield and clean conversion.

## Synthesis Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the commercially available carboxylic acid to the target alcohol.



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Caption: Synthesis workflow for **(5-Chloropyrazin-2-yl)methanol**.

## Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[\[9\]](#)

### Part A: Esterification of 5-Chloropyrazine-2-carboxylic acid

- Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).
- Slowly add a 2M solution of trimethylsilyldiazomethane in ether (2.0 eq) to the solution. Vigorous gas evolution will be observed.
- Allow the reaction to stir for 30 minutes at room temperature. Monitor completion using Thin Layer Chromatography (TLC) or LC-MS.

- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to yield Methyl 5-chloropyrazine-2-carboxylate as a solid, which can be used in the next step without further purification.<sup>[9]</sup>

#### Part B: Reduction to **(5-Chloropyrazin-2-yl)methanol**

- Under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C using an ice bath.
- Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.
- Stir the reaction at 0 °C for 2 hours.
- Quench the reaction by the slow, careful addition of methanol.
- Perform an aqueous workup by adding a saturated solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for 1 hour.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain **(5-Chloropyrazin-2-yl)methanol**.

## Expertise & Causality: Rationale for Reagent Selection

- Trimethylsilyldiazomethane (TMS-diazomethane): This is chosen over traditional diazomethane for the esterification due to its enhanced safety profile. It is less explosive and can be handled more readily in a standard laboratory setting. It provides a rapid and clean conversion to the methyl ester with minimal side products.
- Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful yet selective reducing agent. Its utility here is twofold. First, it efficiently reduces esters to primary alcohols. Second, its

bulky nature and the requirement for low temperatures (0 °C) allow for precise control of the reaction, preventing over-reduction of the pyrazine ring or dechlorination, which can be a risk with more aggressive hydrides like LiAlH<sub>4</sub>.

- **Rochelle's Salt Workup:** The addition of a saturated potassium sodium tartrate solution is critical. DIBAL-H reactions form gelatinous aluminum salt byproducts upon quenching, which can complicate extractions. Rochelle's salt acts as a chelating agent for these aluminum salts, breaking up the emulsion and leading to a clean, biphasic separation, which is the hallmark of a self-validating and robust protocol.

## Spectroscopic Characterization

Authenticating the final product is paramount. The following are the expected spectroscopic signatures for **(5-Chloropyrazin-2-yl)methanol** based on its structure.

- **<sup>1</sup>H NMR:** The spectrum should show two distinct singlets in the aromatic region (typically  $\delta$  8.5-8.8 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet for the methylene protons (-CH<sub>2</sub>-) adjacent to the alcohol will appear further upfield (typically  $\delta$  4.7-4.9 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent.
- **<sup>13</sup>C NMR:** Expect four signals in the aromatic region for the four unique carbons of the pyrazine ring, and one signal in the aliphatic region (typically  $\delta$  60-65 ppm) for the hydroxymethyl carbon (-CH<sub>2</sub>OH).
- **Infrared (IR) Spectroscopy:** Key absorbances will include a broad peak around 3200-3400  $\text{cm}^{-1}$  (O-H stretch from the alcohol), peaks around 2850-2950  $\text{cm}^{-1}$  (C-H stretches), and characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600  $\text{cm}^{-1}$  region.
- **Mass Spectrometry (MS):** The electron impact (EI) mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z \approx 144$  and 146 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.

## Applications in Drug Development

**(5-Chloropyrazin-2-yl)methanol** is a high-value intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).<sup>[2]</sup> The substituted pyrazine moiety is a common scaffold in

medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding.

While not always present in the final commercial synthesis route of blockbuster drugs, this building block is crucial during the discovery and lead optimization phases. It allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). The chloro-substituent provides a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages.

The pyrazine core is found in numerous pharmaceutically active agents, including the antiviral drug Favipiravir and the nonbenzodiazepine hypnotic agent Zopiclone.<sup>[4][5][10][11]</sup> The synthesis of analogs of these and other important drugs often relies on versatile starting materials like **(5-Chloropyrazin-2-yl)methanol** to explore new chemical space and develop next-generation therapeutics.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. **(5-Chloropyrazin-2-yl)methanol** must be handled with appropriate precautions.

- Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).<sup>[4][8]</sup>
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.<sup>[12]</sup>
- Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.<sup>[12]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[3][9]</sup> For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.<sup>[9]</sup>
- First Aid:

- Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
- Skin: Wash off immediately with plenty of soap and water.
- Inhalation: Remove to fresh air.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

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